2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate is a compound that features a benzyloxycarbonyl-protected amino group and a tert-butoxy-protected carboxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of protective groups makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate typically involves the protection of amino acids. The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group, while the tert-butoxycarbonyl (Boc) group is used to protect the carboxyl group. The synthesis can be carried out using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction .
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc protective groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation over palladium on carbon (Pd/C) for Cbz removal.
Coupling: DIC and HOBt in dichloromethane or dimethylformamide (DMF).
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate involves the selective protection and deprotection of functional groups. The Cbz and Boc groups protect the amino and carboxyl groups, respectively, allowing for specific reactions to occur without interference. The deprotection steps are crucial for the final formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-4-oxobutanoic acid: Lacks the tert-butoxy group, making it less stable under certain conditions.
4-(tert-butoxy)-4-oxobutanoic acid: Does not have the benzyloxycarbonyl-protected amino group, limiting its use in peptide synthesis.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate is unique due to the presence of both protective groups, which allows for greater versatility in synthetic applications. The combination of Cbz and Boc groups provides enhanced stability and selectivity in various chemical reactions .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6.H2O/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDOQNWFLPMMLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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